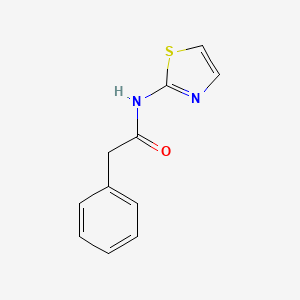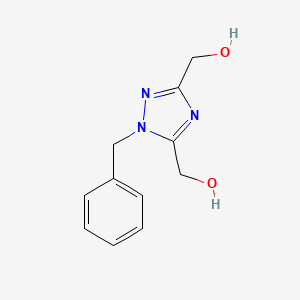
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed to act through multiple pathways such as inhibition of NF-κB signaling, activation of caspases, and modulation of oxidative stress.
Biochemical and Physiological Effects
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, it has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One of the areas that require further investigation is its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can lead to the development of more effective drugs.
In conclusion, 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been proposed to act through multiple pathways. It exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin with 1-pyrrolidinemethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with butyl lithium and chloroacetyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one have been extensively studied in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also possesses anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-2-3-6-12-9-16(21)23-18-13(12)10-15(19)17(22)14(18)11-20-7-4-5-8-20/h9-10,22H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVATZHAEXPQYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



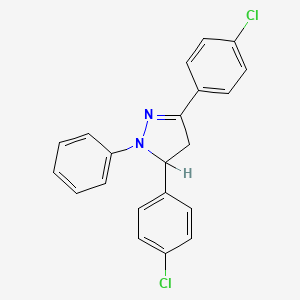
![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)
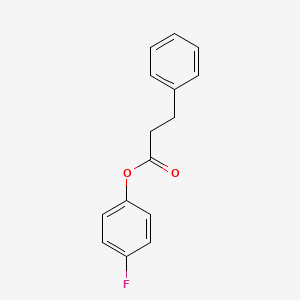
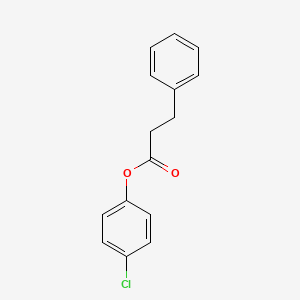

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)
